4-Pyridinealdoxime

Vue d'ensemble

Description

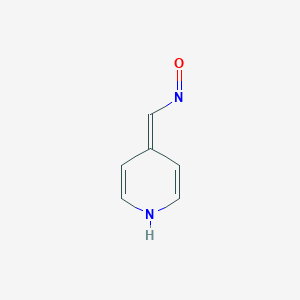

4-Pyridinealdoxime is an organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of an aldoxime functional group attached to the fourth position of the pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Pyridinealdoxime can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium, leading to the formation of pyridine-4-aldoxime .

Industrial Production Methods: Industrial production of pyridine-4-aldoxime often involves optimized reaction conditions to maximize yield and purity. Methods such as microwave-assisted synthesis and the use of deep eutectic solvents have been explored to enhance efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Substitution Reactions: Formation of Quaternary Ammonium Salts

The most extensively studied reaction involves quaternization of 4-pyridinealdoxime with alkyl halides to form pyridinium-4-aldoxime salts. This reaction is pivotal for synthesizing antimicrobial and enzyme-reactivating agents.

Reaction Conditions and Outcomes

Key Findings:

-

Mechanism : The pyridine nitrogen undergoes nucleophilic substitution with alkyl halides, forming quaternary ammonium salts (e.g., compound 11 –13 in ).

-

Solvent Impact : Ethanol and acetonitrile show comparable efficiency, with no significant yield variation .

-

Side Chains : Longer alkyl chains (C₁₈–C₂₀) reduce solubility, necessitating optimized recrystallization protocols .

Product Characterization via HPLC

A novel HPLC method was developed to analyze pyridinium-4-aldoxime salts, enabling precise differentiation of homologs:

HPLC Retention Trends

| Compound Chain Length | Relative Retention Time |

|---|---|

| C₈ | Shortest |

| C₁₀–C₁₄ | Intermediate |

| C₁₆–C₂₀ | Longest |

This method confirmed the structural integrity of synthesized salts, with retention times correlating with alkyl chain hydrophobicity.

Stability and Reactivity Considerations

-

pH Sensitivity : The aldoxime group (-CH=NOH) can tautomerize to nitrile oxide under acidic conditions, affecting reactivity .

-

Thermal Stability : Salts with shorter chains (C₈–C₁₀) exhibit lower thermal decomposition thresholds compared to long-chain analogs .

Comparative Analysis of Synthetic Routes

While multiple synthetic pathways exist, the one-step quaternization method remains industrially preferred due to scalability (~80% yield for C₁₂ derivatives) .

Applications De Recherche Scientifique

Reactivation of Acetylcholinesterase

Mechanism of Action

4-Pyridinealdoxime functions as a reactivator for AChE, which is critical in the treatment of organophosphate poisoning. Organophosphates inhibit AChE, leading to the accumulation of acetylcholine and subsequent neurotoxicity. 4-PA can restore AChE activity by cleaving the phosphate group from the enzyme, thus reversing the effects of poisoning.

Case Studies

A study demonstrated that 4-PA exhibited varying reactivation potencies against different nerve agents. For instance, at a concentration of 10 μM, 4-PA showed superior reactivation efficacy against VX-inhibited AChE compared to other reactivators like pralidoxime and obidoxime . This highlights its potential as a therapeutic agent in emergency medical situations involving exposure to nerve agents.

Synthesis of Hybrid Compounds

Novel Prophylactic Agents

Recent research has focused on synthesizing hybrid compounds that incorporate 4-PA with other pharmacologically active moieties. For example, a hybrid compound combining 7-methoxytacrine and this compound was developed to enhance reactivation properties while providing additional neuroprotective effects . This dual-action approach aims to improve therapeutic outcomes in cases of organophosphate intoxication.

Antimicrobial Applications

Quaternary Ammonium Compounds

this compound has been utilized in the synthesis of quaternary ammonium compounds that exhibit antimicrobial properties. Research indicated that these compounds demonstrated effectiveness against various bacterial strains and yeast-type fungi, particularly those with longer alkyl side chains (C14-C20) . The antimicrobial activity was assessed through in vitro tests, establishing their potential use as disinfectants or antimicrobial agents in healthcare settings.

Chemical Reactivity and Synthesis

Catalytic Applications

In synthetic organic chemistry, 4-PA has been employed as a catalyst or reagent in various reactions. For instance, it has been used in microwave-assisted Suzuki-Miyaura reactions, showcasing its versatility in facilitating cross-coupling reactions between organic compounds .

Toxicological Studies

Safety Profile Assessment

Understanding the toxicity profile of 4-PA is crucial for its application in medical settings. Studies have compared its cytotoxicity with other reactivators, revealing that while it possesses some toxicity, it is generally less toxic than pralidoxime when evaluated under similar conditions . This information is vital for determining safe dosage levels for therapeutic use.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Reactivation of AChE | Restores enzyme activity post-organophosphate exposure | Superior efficacy against VX compared to other agents |

| Hybrid Compound Synthesis | Combines 4-PA with other active compounds for enhanced effects | Promising results in neuroprotection |

| Antimicrobial Applications | Synthesis of quaternary ammonium compounds for disinfectant use | Effective against specific bacterial strains |

| Chemical Reactivity | Used as a catalyst in synthetic organic reactions | Facilitates Suzuki-Miyaura reactions |

| Toxicological Studies | Evaluates safety and cytotoxicity profile | Generally less toxic than pralidoxime |

Mécanisme D'action

4-Pyridinealdoxime exerts its effects primarily through the reactivation of acetylcholinesterase, an enzyme inhibited by organophosphate compounds. The aldoxime group interacts with the phosphorylated enzyme, cleaving the phosphate-ester bond and restoring enzyme activity. This mechanism is crucial in the treatment of organophosphate poisoning .

Comparaison Avec Des Composés Similaires

- Pyridine-3-aldoxime

- Isonicotinamide

- Nicotinamide

Comparison: 4-Pyridinealdoxime is unique due to its specific position of the aldoxime group on the pyridine ring, which influences its reactivity and biological activity. Compared to pyridine-3-aldoxime, pyridine-4-aldoxime exhibits different chemical behavior and applications. Isonicotinamide and nicotinamide, while structurally related, lack the aldoxime functional group, resulting in distinct properties and uses .

Activité Biologique

4-Pyridinealdoxime (4-PA) is a compound primarily studied for its potential as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and implications for therapeutic use.

Overview of this compound

4-PA is a synthetic oxime that has been recognized for its role in counteracting the effects of nerve agents such as sarin, cyclosarin, and VX. Its mechanism involves the reactivation of AChE, which is essential for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and subsequent toxicity.

The primary mechanism by which 4-PA operates is through nucleophilic attack on the phosphorylated serine residue in AChE. This process can restore enzyme activity and alleviate symptoms associated with nerve agent exposure.

Key Findings:

- Reactivation Efficiency : Studies have shown that 4-PA can effectively reactivate AChE inhibited by various nerve agents, although its efficacy may vary depending on the specific agent and conditions used in experimentation .

- Dose-Response Relationship : Research indicates that 4-PA's reactivation capability is dose-dependent, with higher doses leading to increased enzyme activity restoration .

Research Findings and Case Studies

Several studies have investigated the biological activity of 4-PA, focusing on its effects in vivo and in vitro.

Table 1: Summary of Key Studies on this compound

Efficacy Against Nerve Agents

In a study involving guinea pigs exposed to nerve agents (sarin, cyclosarin, VX), 4-PA was administered post-exposure. The results indicated that while it did not exacerbate toxicity or significantly enhance AChE activity compared to untreated controls, it was safe at the tested doses .

Antimicrobial Properties

Beyond its role as an AChE reactivator, 4-PA has been evaluated for antimicrobial activity. Research showed that certain derivatives exhibited antibacterial effects against Gram-positive and Gram-negative bacteria, although they were not as potent as established disinfectants . This suggests a potential dual-use application in both chemical defense and infection control.

Implications for Therapeutic Use

The findings regarding 4-PA highlight its importance in medical countermeasures against chemical warfare agents. While it shows promise as an AChE reactivator, further research is necessary to optimize its effectiveness and understand its full range of biological activities.

Future Directions

- Enhanced Formulations : Investigating combinations with other oximes or adjuvants may improve reactivation efficiency.

- Broader Testing : Expanding studies to include various animal models and human clinical trials could provide deeper insights into safety and efficacy.

- Mechanistic Studies : Further elucidation of the molecular interactions between 4-PA and AChE will aid in developing more effective antidotes.

Propriétés

IUPAC Name |

(NE)-N-(pyridin-4-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYLBLSSPQTTHT-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896842 | |

| Record name | 4-Pyridinealdoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-54-8 | |

| Record name | Pyridine-4-aldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-4-aldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinealdoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.